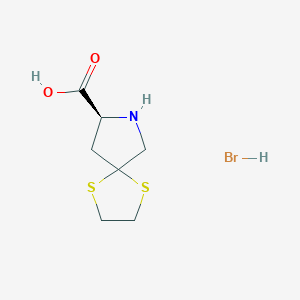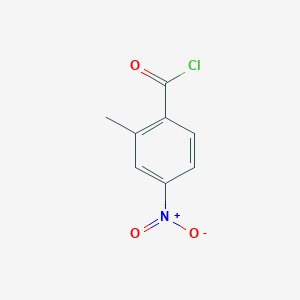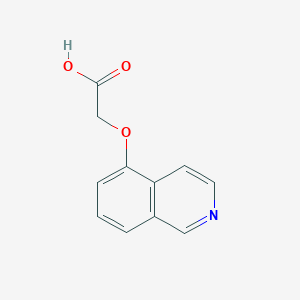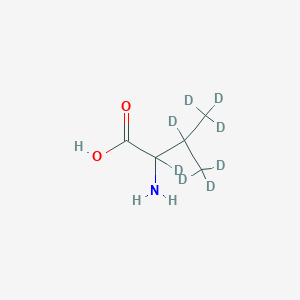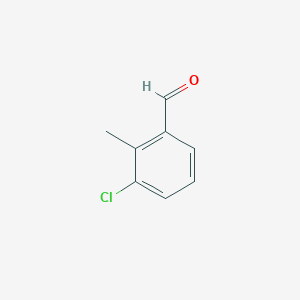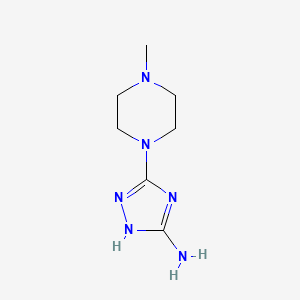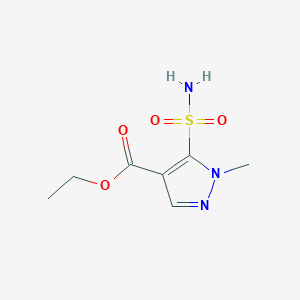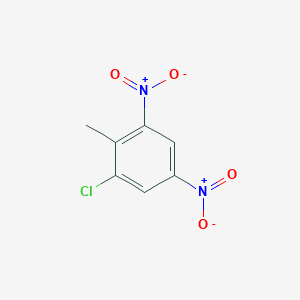
(4-Fluor-3-phenoxyphenyl)methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Intermolekulare Interaktionsanalyse
Die Verbindung kann zur Analyse intermolekularer Wechselwirkungen verwendet werden . Ein Derivat von 1,2,4-Triazolen, nämlich 3-(4-Fluor-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazol-5-thiol (T-1), wurde hergestellt und mittels Einkristall-Röntgenbeugung strukturell charakterisiert . Die Untersuchung der Natur von H-Bindungen mit Schwefel zeigt, dass die Stabilisierung aufgrund des Beitrags der Polarisation eine bedeutende Rolle spielt .
Kristalltechnik
Die Verbindung kann im Bereich der Kristalltechnik eingesetzt werden . Das Studium und die Analyse intermolekularer Wechselwirkungen spielen in diesem Bereich eine sehr wichtige Rolle. Es ermöglicht die Entwicklung neuer Materialien mit wünschenswerten Eigenschaften und Merkmalen .
Pharmazeutische Industrie
Die Art der intermolekularen Wechselwirkungen in einem Kristall hängt von der Art der Donor- und Akzeptoratome ab, die in einem bestimmten Molekül vorhanden sind . Dies ist von großer Bedeutung für die pharmazeutische Industrie .
Organische Fluorverbindungen
Schwache intermolekulare Wechselwirkungen, an denen organisches Fluor beteiligt ist, haben aufgrund seiner geringen Größe, Elektronegativität und lipophilen Eigenschaften besondere Aufmerksamkeit erhalten . Mehr als 50 % der pharmazeutischen Wirkstoffe enthalten Fluor, daher wird die strukturelle Charakterisierung dieser Verbindungen sehr wichtig .
Insektizidproduktion
Die Verbindung kann zur Herstellung von Insektiziden verwendet werden . Zum Beispiel ist Beta-Cyfluthrin, ein Pyrethroid-Insektizid, hochgiftig für Fische, Wasserlebewesen, Wasserpflanzen und Honigbienen, aber etwas weniger giftig für Vögel, Algen und Regenwürmer .
Chemische Synthese
Die Verbindung kann in der chemischen Synthese verwendet werden . Sie wird zum Beispiel bei der Synthese von Flumethrin, einem Pyrethroid-Insektizid, verwendet .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that the compound can undergo reactions at the benzylic position . The benzylic position is a specific carbon in the molecule that is next to a benzene ring . This position is often the site of various chemical reactions due to its unique properties .
Mode of Action
(4-Fluoro-3-phenoxyphenyl)methanol interacts with its targets primarily through chemical reactions at the benzylic position . These reactions can involve various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The exact changes resulting from these interactions depend on the specific reaction conditions and the presence of other compounds .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving benzylic compounds . The downstream effects of these interactions would depend on the specific pathways and the roles of the benzylic compounds within them .
Pharmacokinetics
For instance, its relatively small size and the presence of a fluorine atom could potentially influence its absorption and distribution within the body
Result of Action
Given the compound’s ability to undergo reactions at the benzylic position, it may cause changes in the structure or function of molecules that contain a benzylic position . The exact effects would depend on the specific molecules and cells involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Fluoro-3-phenoxyphenyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of the compound’s reactions at the benzylic position . Additionally, environmental conditions can influence the compound’s stability, potentially affecting its ability to interact with its targets .
Eigenschaften
IUPAC Name |
(4-fluoro-3-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXDRIJUGWOQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512099 | |
| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68359-53-5 | |
| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


